molecular formula C20H19N3O2 B2921371 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 78860-86-3

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2921371
CAS RN: 78860-86-3
M. Wt: 333.391
InChI Key: MUTCRGXQPULAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with various biological systems and has shown promising results in several studies.

Scientific Research Applications

Cancer Research

Indole derivatives, like the compound , are significant in cancer research. They have been studied for their potential to treat various types of cancer cells. The indole moiety is a common structure found in natural products and drugs, playing a crucial role in cell biology .

Microbial Infection Treatment

The compound’s structure suggests it could be active against microbes. Indole derivatives are known to possess antimicrobial properties, which could be harnessed to develop new treatments for bacterial and viral infections .

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-25-14-9-7-13(8-10-14)19-11-16(20(24)23-22-19)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCRGXQPULAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone

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